(11-(F-Hexyl)undecyl) dimorpholinophosphoramidate
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Overview
Description
11-(perfluorohexyl)undecyl dimorpholinophosphinate is an organofluorine compound, a phosphinamidate and a member of morpholines. It has a role as a nonionic surfactant.
Scientific Research Applications
Biocompatibility and Emulsifying Properties
- Perfluoroalkylated Dimorpholinophosphoramidates : These compounds, including variants similar to (11-(F-Hexyl)undecyl) dimorpholinophosphoramidate, have been synthesized and tested for biocompatibility and emulsifying properties. They show better tolerance than their hydrocarbon analogs in biological tests such as effects on cell cultures and acute in vivo toxicity in mice. They also demonstrate a stabilizing effect in certain emulsions, although lacking strong emulsifying properties themselves due to insufficient hydrophilicity (Krafft, Vierling, & Riess, 1991).
Fluorescence and Spectral Analysis
- Fluorescent Phospholipid Analogs : Research has been conducted on fluorescent phospholipid analogs involving similar compounds, demonstrating their potential in assays, such as for phospholipase A2. These studies often focus on the synthesis, characterization, and application of these analogs in various biochemical assays (Hendrickson, Kotz, & Hendrickson, 1990).
Polymer and Material Science
- Liquid-Crystalline Polymers : Studies on liquid-crystalline polymers containing units similar to this compound indicate their potential in creating materials with specific thermotropic behavior. This research is significant in the development of new materials with controlled liquid-crystalline properties (Hsu & Percec, 1988).
Synthetic Methods in Pharmaceutical Research
- Nucleotide Phosphoramidate Prodrugs : Phosphoramidate derivatives, akin to this compound, have been explored as prodrugs in pharmaceutical research. These compounds are important for delivering nucleotides in vitro and in vivo and have applications in antiviral drugs (Ross et al., 2011).
Enzymatic Reactions
- Acceptors in Enzymatic Reactions : Certain derivatives of undecyl phosphate, similar in structure to this compound, have been synthesized and shown to function as acceptor substrates in enzymatic reactions involving galactosylphosphotransferase from bacteria. This indicates potential applications in enzymology and biochemistry (Vinnikova et al., 2013).
Properties
CAS No. |
134051-91-5 |
---|---|
Molecular Formula |
C25H38F13N2O4P |
Molecular Weight |
708.5 g/mol |
IUPAC Name |
4-[morpholin-4-yl(12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadecoxy)phosphoryl]morpholine |
InChI |
InChI=1S/C25H38F13N2O4P/c26-20(27,21(28,29)22(30,31)23(32,33)24(34,35)25(36,37)38)10-8-6-4-2-1-3-5-7-9-15-44-45(41,39-11-16-42-17-12-39)40-13-18-43-19-14-40/h1-19H2 |
InChI Key |
NENILPRVDJSLAG-UHFFFAOYSA-N |
SMILES |
C1COCCN1P(=O)(N2CCOCC2)OCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1COCCN1P(=O)(N2CCOCC2)OCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
134051-91-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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